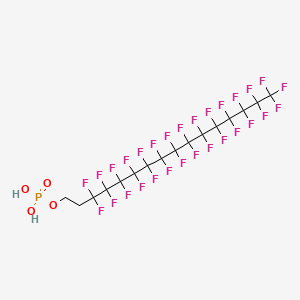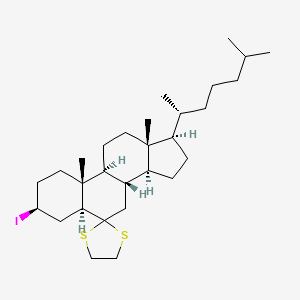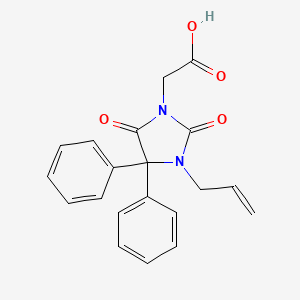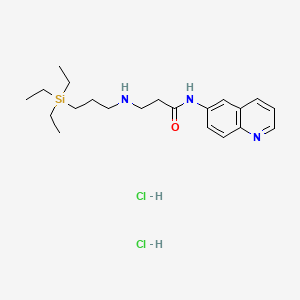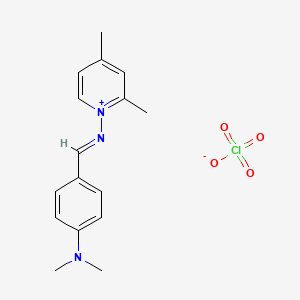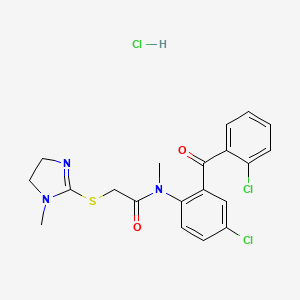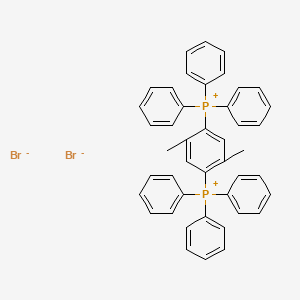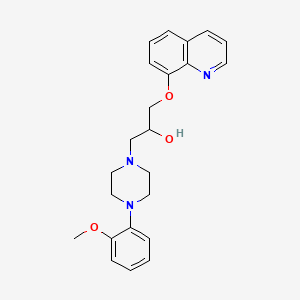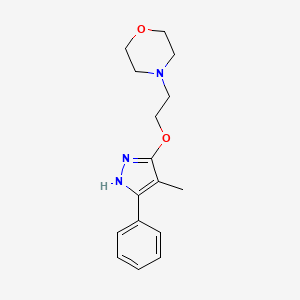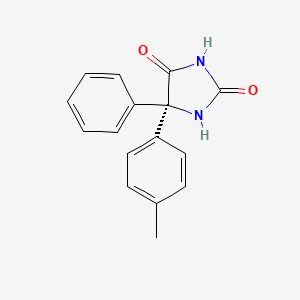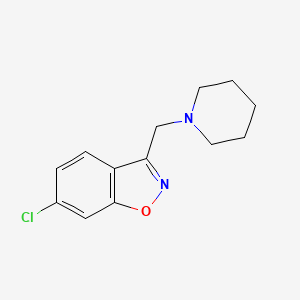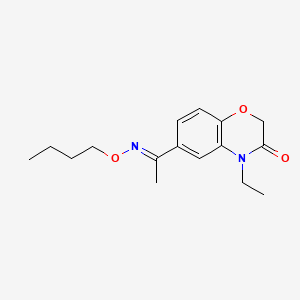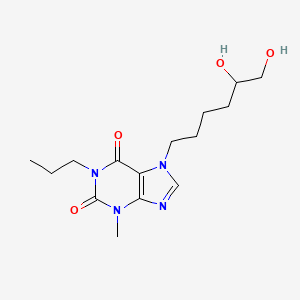
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C14H22N4O4. It belongs to the purine family, which is known for its significant biological and pharmacological activities. This compound is characterized by its unique structure, which includes a purine ring substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, hydroxylation, and other functional group modifications to achieve the desired structure. Common reagents used in these reactions include alkyl halides, oxidizing agents, and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(5,6-Dihydroxyhexyl)-3-ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione
- 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-methyl-1H-purine-2,6-dione
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
86257-13-8 |
|---|---|
Molekularformel |
C15H24N4O4 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
7-(5,6-dihydroxyhexyl)-3-methyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-7-19-14(22)12-13(17(2)15(19)23)16-10-18(12)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI-Schlüssel |
MBLRKFLVKJEGBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


